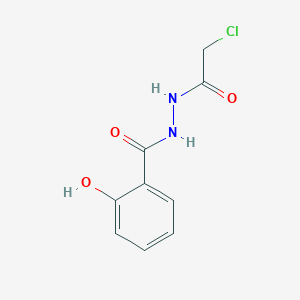

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide

Description

Properties

IUPAC Name |

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O3/c10-5-8(14)11-12-9(15)6-3-1-2-4-7(6)13/h1-4,13H,5H2,(H,11,14)(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVIAMOPKVYHXAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)CCl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20360673 | |

| Record name | N'-(2-chloroacetyl)-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28669-13-8 | |

| Record name | N'-(2-chloroacetyl)-2-hydroxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20360673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Route and Reaction Conditions

The classical and most widely reported method for synthesizing this compound involves the nucleophilic acyl substitution reaction between 2-hydroxybenzohydrazide and 2-chloroacetyl chloride . The key steps and conditions are as follows:

Reagents :

- 2-Hydroxybenzohydrazide (starting hydrazide)

- 2-Chloroacetyl chloride (acylating agent)

- Base (commonly triethylamine or pyridine) to neutralize the hydrochloric acid generated during the reaction

Solvent : Typically an aprotic solvent such as dichloromethane or chloroform is used to dissolve the hydrazide.

-

- Dissolve 2-hydroxybenzohydrazide in the solvent under stirring.

- Add 2-chloroacetyl chloride dropwise to the stirred solution at room temperature or slightly elevated temperature (25–40 °C).

- Add the base gradually to neutralize HCl formed, preventing side reactions.

- Stir the reaction mixture for several hours (commonly 3–6 hours) to ensure complete conversion.

- Isolate the product by filtration or extraction, followed by purification through recrystallization or chromatography.

$$

\text{2-Hydroxybenzohydrazide} + \text{2-Chloroacetyl chloride} \xrightarrow[\text{Base}]{\text{Solvent, RT}} \text{this compound} + \text{HCl}

$$

This method yields the target compound with high purity and moderate to good yields (typically 70–85%) depending on reaction conditions and purification efficiency.

Industrial Scale Preparation

For industrial production, the synthesis is scaled up using:

- Larger reaction vessels or continuous flow reactors to improve throughput.

- Automated reagent addition and temperature control to optimize reaction kinetics and safety.

- Purification by recrystallization or chromatographic techniques to achieve pharmaceutical-grade purity.

Automation and continuous flow methods enhance reproducibility, yield, and safety by controlling exothermic reactions and minimizing exposure to corrosive reagents like chloroacetyl chloride.

Alternative and Green Chemistry Approaches

While the direct acylation method is standard, related hydrazide derivatives have been synthesized using greener and more efficient methods that could inspire improvements in the preparation of this compound:

Ultrasound-Assisted Synthesis

Ultrasound irradiation has been shown to enhance reaction rates and yields in hydrazide derivative synthesis by improving mass transfer and energy input:

- In a related hydrazide synthesis, ultrasound reduced reaction time from hours to minutes and increased yield from 78% to 95% compared to conventional reflux methods.

This technique could be explored for the acylation step in preparing this compound.

Summary Table of Preparation Methods

| Method | Reagents & Conditions | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Conventional Acylation | 2-Hydroxybenzohydrazide + 2-chloroacetyl chloride, base, solvent (DCM), RT or 25–40 °C | 3–6 hours | 70–85 | Well-established, high purity | Uses corrosive reagents, longer time |

| Microwave-Assisted Synthesis | Methyl salicylate + hydrazine hydrate, microwave irradiation (for hydrazide precursor) | 2–8 minutes (precursor) | >85 (precursor) | Fast, energy-efficient, green | Not directly applied to acylation step |

| Ultrasound-Assisted Synthesis | Hydrazide + aldehyde (related derivatives), ultrasound in ethanol | Minutes (4 min) | 95 | Faster, higher yield, cleaner | Requires ultrasound equipment |

Research Findings and Notes

- The acylation reaction is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis of 2-chloroacetyl chloride.

- The base used (triethylamine or pyridine) plays a dual role: neutralizing HCl and sometimes acting as a catalyst.

- Purification by recrystallization from solvents like ethanol or acetone is common to obtain analytically pure product.

- The compound exhibits significant biological activities (antimicrobial and anticancer), which underscores the importance of high-purity synthesis for research and pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Condensation Reactions: The hydrazide moiety can participate in condensation reactions with carbonyl compounds to form hydrazones or hydrazides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Condensation Reactions: Carbonyl compounds such as aldehydes or ketones are used, often in the presence of an acid catalyst.

Major Products Formed

Substitution Reactions: Formation of N-substituted derivatives.

Oxidation Reactions: Formation of ketones or aldehydes.

Condensation Reactions: Formation of hydrazones or hydrazides.

Scientific Research Applications

Synthesis of N'-(2-chloroacetyl)-2-hydroxybenzohydrazide

The synthesis of this compound typically involves the reaction of 2-hydroxybenzohydrazide with 2-chloroacetyl chloride. The process can be summarized as follows:

-

Reagents Required :

- 2-Hydroxybenzohydrazide

- 2-Chloroacetyl chloride

- Solvent (e.g., dichloromethane)

-

Procedure :

- Dissolve 2-hydroxybenzohydrazide in an appropriate solvent.

- Add 2-chloroacetyl chloride dropwise while stirring.

- Allow the reaction to proceed under controlled temperature conditions.

- Purify the resulting product through recrystallization.

-

Yield and Characterization :

- The yield can vary based on reaction conditions, but it is typically in the range of 60-80%.

- Characterization is performed using techniques such as NMR, IR spectroscopy, and mass spectrometry.

Biological Activities

This compound exhibits a range of biological activities, which are critical for its applications in medicinal chemistry.

Antimicrobial Activity

Research indicates that this compound has significant antimicrobial properties. It has been tested against various bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

Table 1: Antimicrobial Activity Data

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The compound has also shown promise in anticancer research. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

Case Study: Anticancer Effects

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The findings revealed:

- Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.

- Mechanism of Action : The compound induced apoptosis through the activation of caspase pathways.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The hydrazide moiety can also interact with carbonyl groups on biomolecules, forming stable adducts. These interactions can disrupt normal cellular processes and lead to various biological effects .

Comparison with Similar Compounds

Core Hydrazide Backbone

The 2-hydroxybenzohydrazide moiety is common among compared compounds, providing a phenolic –OH and a hydrazide (–CONH–NH–) group. Key structural variations arise from substituents at the hydrazine nitrogen:

Impact of Substituents

- Chloroacetyl Group: Enhances electrophilicity, facilitating nucleophilic substitutions and metal coordination. Cl may act as a weak donor in metal complexes .

- Furan/Imino Groups: Enable π-conjugation and tautomerism, crucial for metal chelation and biological activity .

- Methoxy Groups : Reduce reactivity via steric hindrance and resonance stabilization of the carbonyl group .

Reactivity Trends

- Cyclization: The chloroacetyl group in N'-(2-chloroacetyl)-2-cyanoacetohydrazide undergoes cyclization to form pyrazole derivatives, demonstrating higher antitumor activity than doxorubicin .

- Metal Coordination: H2L forms stable 1:2 (M:L) complexes with Co(II), Ni(II), Cu(II), and Zn(II) via azomethine nitrogen and enolized carbonyl oxygen. Chloroacetyl derivatives may exhibit weaker coordination due to the absence of conjugated imine .

Spectroscopic and Electronic Properties

Spectroscopic Data

IR Spectroscopy :

NMR Spectroscopy :

DFT and Electronic Properties

- HOMO-LUMO Gaps :

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) | Global Hardness (η) |

|---|---|---|---|---|

| H2L | -5.8 | 0.4 | 6.2 | 3.1 |

| Ni(II)-H2L Complex | -4.9 | -1.8 | 3.1 | 1.5 |

| Predicted Chloroacetyl Derivative | -6.0 | -0.5 | 5.5 | 2.7 |

Cytotoxicity

- H2L and Metal Complexes : IC50 values against HePG-2 (liver cancer) and HCT-116 (colon cancer) range from 30–40 µM for H2L, with reduced activity in metal complexes due to blocked active sites .

- Chloroacetyl Derivatives: N'-(2-chloroacetyl)-2-cyanoacetohydrazide derivatives show IC50 values <10 µM against breast (MCF-7), lung (NCI-H460), and CNS (SF-268) cancers, surpassing doxorubicin .

Antibacterial Activity

- Halogen substituents (e.g., Cl) enhance antibacterial activity. N-[1-(substituted phenyl)ethyl]-2-hydroxybenzohydrazides with Cl show 70–100% inhibition against E. coli and S. aureus .

Biological Activity

N'-(2-chloroacetyl)-2-hydroxybenzohydrazide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications, supported by case studies and data tables.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-hydroxybenzohydrazide with chloroacetyl chloride. The process can be summarized as follows:

-

Reagents :

- 2-Hydroxybenzohydrazide

- Chloroacetyl chloride

- Base (such as triethylamine) to neutralize HCl produced during the reaction.

-

Procedure :

- Dissolve 2-hydroxybenzohydrazide in an appropriate solvent (e.g., dichloromethane).

- Add chloroacetyl chloride dropwise while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Purify the product through recrystallization.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Table 1: Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 128 µg/mL |

The compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) indicates its potential as a therapeutic agent in treating resistant infections .

Anticancer Activity

Research has demonstrated that this compound possesses anticancer properties, particularly against various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of this compound on HepG2 (liver carcinoma) and MCF-7 (breast cancer) cell lines. The results indicated that the compound induced apoptosis in cancer cells, leading to a decrease in cell viability.

- Table 2: Cytotoxicity Results

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15 |

| MCF-7 | 20 |

The mechanism of action appears to involve the induction of oxidative stress and disruption of mitochondrial function, which are critical pathways in cancer cell apoptosis .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

- Reactive Oxygen Species (ROS) : The compound has been shown to increase ROS levels in treated cells, contributing to its anticancer effects.

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation, such as topoisomerases and protein kinases .

4. Conclusion

This compound is a promising compound with notable antimicrobial and anticancer activities. Its synthesis is straightforward, and its diverse biological effects warrant further investigation for potential therapeutic applications. Future research should focus on elucidating its precise mechanisms of action and exploring its efficacy in vivo.

Q & A

Basic Questions

Q. What are the optimal synthetic methodologies for preparing N'-(2-chloroacetyl)-2-hydroxybenzohydrazide, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via condensation reactions between 2-hydroxybenzohydrazide and chloroacetyl derivatives under microwave irradiation (160–320 W for 2–8 minutes). Yields range from 68% to 81%, with purity confirmed by recrystallization in methanol . Key factors include solvent choice (e.g., ethanol with glacial acetic acid as a catalyst) and stoichiometric control of reactants to minimize side products.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

- Techniques :

- FTIR : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3200 cm⁻¹) .

- ¹H-NMR : Confirms proton environments (e.g., hydroxyl proton at δ 10–12 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- UV-Vis : Detects conjugation via π→π* transitions (e.g., absorption bands at ~250–300 nm) .

Q. What are the critical structural motifs in this compound that influence its reactivity and biological activity?

- Key motifs :

- The 2-hydroxy group on the benzene ring facilitates hydrogen bonding with biological targets (e.g., Tyr 1156 in bacterial ENR inhibitors) .

- The chloroacetyl moiety enhances electrophilicity, enabling nucleophilic interactions in biological systems .

Advanced Research Questions

Q. How do substituent variations on the benzohydrazide scaffold influence the compound's antibacterial activity, and what molecular interactions underpin these effects?

- SAR Insights :

- Methoxy substituents at the 4-position (vs. 2-position) improve antibacterial activity against E. coli (MIC = 120 ppm vs. 1000 ppm) due to enhanced steric interactions with Ala 1196 in the ENR receptor .

- Electron-withdrawing groups (e.g., nitro) reduce activity by destabilizing hydrogen bonding with target residues .

Q. What methodologies are employed in molecular docking studies to predict the binding affinity of this compound derivatives with bacterial targets?

- Approach :

- Software : Mollegro Virtual Docker (MVD) or similar tools.

- Target : ENR inhibitor receptor (PDB ID: 1C14).

- Metrics : Rerank scores (lower scores indicate stronger binding; e.g., −120 kcal/mol for 4-methoxy derivatives) .

Q. How can researchers resolve contradictions in reported MIC values for structurally similar derivatives across different studies?

- Strategies :

- Standardize assay conditions (e.g., bacterial strain, inoculum size, solvent controls).

- Compare substituent positions (e.g., 4-methoxy vs. 2-methoxy) and their steric/electronic effects on receptor binding .

Q. What crystallographic approaches are utilized to determine the three-dimensional structure of this compound derivatives, and how do structural features correlate with bioactivity?

- Methods :

- Single-crystal X-ray diffraction using SHELX software for refinement (R factor < 0.05).

- Structural analysis reveals intermolecular hydrogen bonds (e.g., O-H⋯O=C) that stabilize the bioactive conformation .

Q. In the context of structure-activity relationship (SAR) studies, how do electronic and steric effects of substituents modulate the compound's inhibitory potency against viral hemagglutinin?

- Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.